SynuClean-D -

SynuClean-D

Catalog Number: EVT-2910772
CAS Number:
Molecular Formula: C13H5F3N4O5
Molecular Weight: 354.20 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

SynuClean-D is a small molecule identified through high-throughput screening for its ability to inhibit the aggregation of α-synuclein. [, ] α-synuclein is a protein implicated in the pathogenesis of Parkinson's disease (PD), a neurodegenerative disorder characterized by the accumulation of α-synuclein aggregates known as Lewy bodies in dopaminergic neurons. [, ] SynuClean-D's potential as a therapeutic agent for PD stems from its ability to interfere with the aggregation process of α-synuclein, thereby potentially mitigating its neurotoxic effects. [, ]

Source

The development of SynuClean-D was reported in research conducted by Mahía Alejandro and colleagues, published in November 2021. The study aimed to design and synthesize small molecules that could effectively inhibit alpha-synuclein aggregation, thereby addressing a critical aspect of Parkinson's disease pathology .

Classification

SynuClean-D falls under the category of small molecule inhibitors specifically targeting protein aggregation. It is characterized as a 2-pyridone derivative, which is significant for its potential biological activity and ability to penetrate the blood-brain barrier .

Synthesis Analysis

Methods

The synthesis of SynuClean-D involves several key steps:

  1. Initial Construction: The process begins with the formation of the 2-pyridone ring.
  2. Regioselective Nitration: Following the ring formation, regioselective nitration is performed to introduce nitro groups at specific positions on the aromatic system.

These steps are crucial for ensuring that the final compound possesses the desired structural and functional properties necessary for inhibiting alpha-synuclein aggregation .

Technical Details

The synthesis employs techniques such as:

  • Organic Reactions: Utilizing various reagents and conditions to achieve selective modifications.
  • Purification Methods: Techniques like high-performance liquid chromatography (HPLC) are used to purify the synthesized compounds, ensuring high purity for biological testing.
Molecular Structure Analysis

Structure

The molecular structure of SynuClean-D features a 2-pyridone core with specific functional groups that enhance its interaction with alpha-synuclein. The precise arrangement of atoms within this structure is critical for its biological activity.

Data

  • Molecular Formula: The exact molecular formula can be derived from its synthesis pathway.
  • Molecular Weight: The molecular weight is determined through mass spectrometry during characterization.
Chemical Reactions Analysis

Reactions

SynuClean-D participates in various chemical reactions that are essential for its function as an aggregation inhibitor. Key reactions include:

  • Formation of Hydrogen Bonds: Interactions with alpha-synuclein that stabilize non-aggregated forms.
  • Electrophilic Aromatic Substitution: This reaction type is significant in modifying the 2-pyridone structure to enhance its inhibitory properties.

Technical Details

The reactions are monitored using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, which provide insights into reaction progress and product formation .

Mechanism of Action

Process

SynuClean-D inhibits alpha-synuclein aggregation through several mechanisms:

  • Binding Affinity: The compound binds to monomeric forms of alpha-synuclein, preventing their conversion into toxic oligomers and fibrils.
  • Stabilization: By stabilizing the native conformation of alpha-synuclein, SynuClean-D reduces the likelihood of aggregation.

Data

Experimental data from studies indicate that SynuClean-D effectively reduces aggregate formation in vitro, demonstrating its potential efficacy in preventing neurodegeneration associated with alpha-synuclein pathology .

Physical and Chemical Properties Analysis

Physical Properties

  • Solubility: SynuClean-D exhibits good solubility in organic solvents, which is essential for its application in biological assays.
  • Stability: The compound shows stability under physiological conditions, making it suitable for therapeutic use.

Chemical Properties

  • Reactivity: The presence of functional groups allows for specific interactions with target proteins.
  • Spectroscopic Characteristics: Characterization through techniques like UV-Vis spectroscopy provides information on electronic transitions relevant to its activity.
Applications

Scientific Uses

SynuClean-D has potential applications in:

  • Therapeutic Development: As an inhibitor of alpha-synuclein aggregation, it may serve as a lead compound for drug development targeting Parkinson's disease.
  • Research Tool: The compound can be utilized in laboratory settings to study alpha-synuclein dynamics and aggregation mechanisms, providing insights into disease progression and potential interventions .
Introduction to α-Synucleinopathies and Therapeutic Targeting

Pathological Role of α-Synuclein in Parkinson’s Disease and Synucleinopathies

α-Synuclein (α-syn) is a presynaptic neuronal protein whose misfolding and aggregation underpin a group of neurodegenerative disorders collectively termed α-synucleinopathies. These include Parkinson’s disease (PD), dementia with Lewy bodies (DLB), multiple system atrophy (MSA), pure autonomic failure (PAF), and REM sleep behavior disorder (RBD) [5]. Pathologically, these diseases are characterized by the accumulation of β-sheet-rich amyloid fibrils of α-syn within neurons (Lewy bodies and Lewy neurites) or glial cells (glial cytoplasmic inclusions in MSA) [5] [10]. The transition of soluble α-syn monomers into toxic oligomers and insoluble fibrils disrupts multiple cellular processes:

  • Synaptic Dysfunction: Physiological α-syn regulates synaptic vesicle trafficking, exocytosis, and neurotransmitter release. Its aggregation impairs presynaptic function by disrupting soluble N-ethylmaleimide-sensitive factor attachment protein receptor (SNARE) complex assembly, leading to dysregulated dopamine release and synaptic homeostasis [5].
  • Cellular Homeostasis: Misfolded α-syn disrupts mitochondrial function, lysosomal autophagy, endoplasmic reticulum (ER) stress responses, and calcium buffering. Oligomeric species permeabilize cellular membranes, increasing cytosolic calcium and triggering oxidative stress [5] [9].
  • Neuroinflammation: Microglial activation via Toll-like receptors (TLRs) in response to extracellular α-syn aggregates amplifies cytokine release (e.g., TNF-α, IL-1β), fostering a neurotoxic environment that accelerates neuronal loss [1] [5].

Table 1: Pathogenic Mechanisms Driven by α-Synuclein Aggregation in Major Synucleinopathies

DiseasePrimary PathologyVulnerable Brain RegionsKey Cellular Disruptions
Parkinson’s (PD)Neuronal Lewy bodies/neuritesSubstantia nigra, locus coeruleusDopaminergic synapse loss, mitochondrial dysfunction
Dementia (DLB)Cortical/limbic Lewy bodiesNeocortex, hippocampusSynaptic failure, cholinergic deficit
MSAGlial cytoplasmic inclusionsStriatonigral, olivopontocerebellarOligodendrocyte degeneration, myelin loss
PAF/RBDAutonomic neuron Lewy pathologyDorsal motor nucleus, brainstemAutonomic dysfunction, REM sleep dysregulation

Polymorphic α-Synuclein Strains and Disease Heterogeneity

Structurally distinct α-syn aggregates, termed "strains," exhibit unique biochemical properties and neurotropism, contributing to clinical and pathological heterogeneity among synucleinopathies. Strains arise from divergent folding pathways during α-syn fibrillization, influenced by environmental conditions (e.g., pH, metal ions), post-translational modifications (e.g., phosphorylation at Ser129), and genetic mutations (e.g., A53T, E46K) [6] [10]. Key strain-specific features include:

  • Seeding Efficiency: MSA-derived α-syn strains propagate faster in vitro and in vivo than PD/DLB strains, correlating with MSA’s aggressive clinical course [6] [10].
  • Cellular Tropism: PD strains preferentially seed neuronal aggregates, while MSA strains exhibit oligodendroglial tropism due to strain-specific interactions with lipid membranes and intracellular chaperones [6] [9].
  • Pathological Phenotypes: Inoculation of human-derived or recombinant α-syn strains into rodent models recapitulates disease-specific lesions. For example, MSA strains induce striatonigral degeneration and gliosis, whereas PD strains cause nigrostriatal dopaminergic loss and Lewy-like inclusions [9] [10]. This strain diversity underscores the challenge in developing broad-spectrum anti-aggregation therapies.

Table 2: Characteristics of α-Synuclein Strains in Synucleinopathies

Strain SourceFibril MorphologySeeding KineticsNeuropathology in ModelsClinical Correlation
PD/DLB patientsStraight, 10-nm filamentsSlow/intermediateNigral degeneration, cortical LBsMotor/cognitive progression
MSA patientsTwisted, 8-nm filamentsRapidOligodendrocyte inclusions, white matter lossAutonomic/motor decline
Recombinant A53THeterogeneous fibrilsVariableNeuronal + glial pathologyEarly-onset PD phenotypes
Recombinant E46KCompact β-sheet coresModerateLimbic-predominant lesionsCognitive impairment

Rationale for Targeting α-Synuclein Aggregation in Therapeutic Development

The central role of α-syn aggregation in synucleinopathies is supported by genetic, pathological, and experimental evidence, making it a prime therapeutic target:

  • Genetic Evidence: Point mutations (A53T, E46K) and multiplications of the SNCA gene cause familial PD. SNCA locus duplications increase α-syn expression 1.5–2-fold, directly correlating with earlier disease onset and severity [7] [8]. Genome-wide association studies (GWAS) further link SNCA polymorphisms to sporadic PD susceptibility [7].
  • Prion-like Propagation: Misfolded α-syn exhibits prion-like properties, spreading trans-neuronally via exosomes, tunneling nanotubes, or free diffusion. This underlies the Braak staging hypothesis, where pathology ascends from peripheral/medullary sites to corticolimbic areas [1] [9]. Inhibiting this spread could halt disease progression.
  • Downstream Convergence: Despite upstream triggers (e.g., mitochondrial dysfunction), α-syn aggregation represents a convergent node driving neurodegeneration. Preclinical models demonstrate that reducing α-syn load via immunotherapy, gene silencing, or anti-aggregants rescues neuronal viability and motor deficits [1] [6] [8].

Table 3: Therapeutic Strategies Targeting α-Synuclein Aggregation

Therapeutic ApproachMechanismExamplesStatus
Passive ImmunotherapyAntibody-mediated clearance of extracellular α-synPrasinezumab, CinpanemabPhase II trials
Gene SilencingSNCA mRNA knockdown via ASO/RNAiBIIB094 (ASO), NPT088 (peptide)Preclinical/Phase I
Kinetic StabilizersSmall molecule inhibition of nucleation/elongationAnle138b, NPT200-11Preclinical
Aggregation DisruptorsDirect interference with β-sheet assemblySynuClean-D, CLR01, EGCGPreclinical (SynuClean-D)
Lysosomal EnhancersAutophagy-lysosomal activationRapamycin, AmbroxolPhase II/III

SynuClean-D exemplifies the aggregation-disruptor strategy. This small molecule inhibits α-syn primary nucleation and secondary seeding by binding amyloidogenic regions (NAC domain), reducing fibril load and neuronal toxicity in Caenorhabditis elegans and human neuroglioma models [1]. Its efficacy against polymorphic strains remains under investigation.

Properties

Product Name

SynuClean-D

IUPAC Name

5-nitro-6-(3-nitrophenyl)-2-oxo-4-(trifluoromethyl)-1H-pyridine-3-carbonitrile

Molecular Formula

C13H5F3N4O5

Molecular Weight

354.20 g/mol

InChI

InChI=1S/C13H5F3N4O5/c14-13(15,16)9-8(5-17)12(21)18-10(11(9)20(24)25)6-2-1-3-7(4-6)19(22)23/h1-4H,(H,18,21)

InChI Key

OJRLTEJFYMZKQB-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=C(C(=C(C(=O)N2)C#N)C(F)(F)F)[N+](=O)[O-]

Solubility

not available

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=C(C(=C(C(=O)N2)C#N)C(F)(F)F)[N+](=O)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.